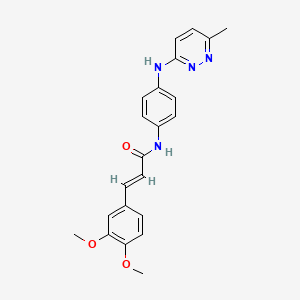

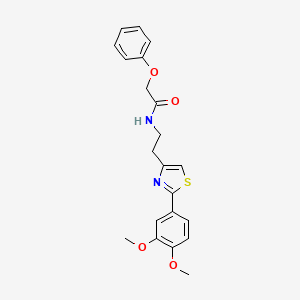

![molecular formula C14H12N2O4S B2783007 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421583-76-7](/img/structure/B2783007.png)

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C14H10F4N2O2S . It has an average mass of 346.300 Da and a monoisotopic mass of 346.039917 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H10F4N2O2S. It includes carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a more detailed structure analysis, a crystallographic study would be needed.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapor pressure, enthalpy of vaporization, and flash point are not specified in the available sources .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications

- A study on novel analogs of pyrazole derivatives showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. These compounds were tested for their cytotoxic activity against mammalian Vero cell line, indicating non-cytotoxic concentrations could be effective for antibacterial purposes (Palkar et al., 2017).

Catalytic and Synthetic Applications

- Research on N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) demonstrated its efficiency as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, showcasing a green chemistry approach with high yields and compliance with environmental protocols (Khazaei et al., 2015).

Anticancer Activity

- A study on benzamide-based 5-aminopyrazoles and their fused heterocycles revealed significant antiviral activities against bird flu influenza (H5N1), with certain compounds showing viral reduction in the range of 85–65%. This indicates potential applications in developing antiviral agents against specific influenza strains (Hebishy et al., 2020).

Antimicrobial and Anti-proliferative Activities

- The synthesis and evaluation of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed interesting biological properties as antimicrobial and antiproliferative agents. Certain derivatives displayed notable inhibitory effects on cancer cells, suggesting their potential in cancer therapy research (Mansour et al., 2020).

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities .

Mode of Action

Thiazole derivatives have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may exert effects at the molecular and cellular levels that result in reduced inflammation and pain perception.

Propriétés

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIWQIMZRZNOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

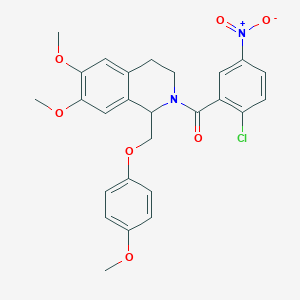

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2782935.png)

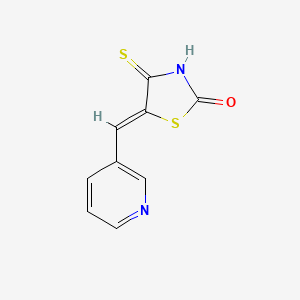

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)

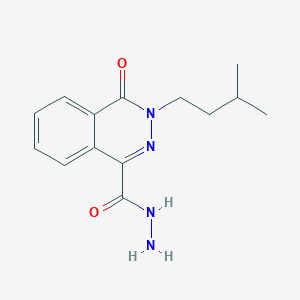

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2782940.png)

![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)